
3-(Hydroxymethyl)pyridine oxalate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)pyridine oxalate hydrate is a chemical compound that features a pyridine ring substituted with a hydroxymethyl group at the 3-position and is complexed with oxalate and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)pyridine typically involves the hydroxymethylation of pyridine. One common method is the reaction of pyridine with formaldehyde in the presence of a base, such as sodium hydroxide, to yield 3-(Hydroxymethyl)pyridine . The oxalate hydrate form can be obtained by reacting 3-(Hydroxymethyl)pyridine with oxalic acid in an aqueous medium, followed by crystallization to form the hydrate .
Industrial Production Methods
Industrial production of 3-(Hydroxymethyl)pyridine oxalate hydrate may involve large-scale hydroxymethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The subsequent reaction with oxalic acid and crystallization can be optimized for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)pyridine oxalate hydrate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form 3-methylpyridine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nicotinic acid.
Reduction: 3-Methylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)pyridine oxalate hydrate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)pyridine oxalate hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . The oxalate component may also play a role in stabilizing the compound’s structure and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinemethanol: Similar to 3-(Hydroxymethyl)pyridine but lacks the oxalate component.
Nicotinic Acid: An oxidized form of 3-(Hydroxymethyl)pyridine.
3-Methylpyridine: A reduced form of 3-(Hydroxymethyl)pyridine.
Uniqueness
3-(Hydroxymethyl)pyridine oxalate hydrate is unique due to its combination of a hydroxymethyl group and oxalate hydrate, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific interactions and stability .
Properties
CAS No. |
91456-87-0 |
|---|---|
Molecular Formula |
C8H9NO6-2 |
Molecular Weight |
215.16 g/mol |
IUPAC Name |
oxalate;pyridin-3-ylmethanol;hydrate |
InChI |
InChI=1S/C6H7NO.C2H2O4.H2O/c8-5-6-2-1-3-7-4-6;3-1(4)2(5)6;/h1-4,8H,5H2;(H,3,4)(H,5,6);1H2/p-2 |
InChI Key |
KIEZCBRHNITHJF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CN=C1)CO.C(=O)(C(=O)[O-])[O-].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


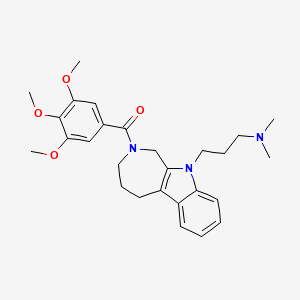
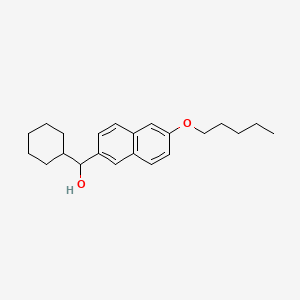
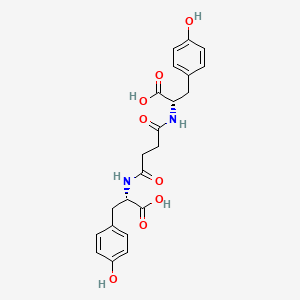

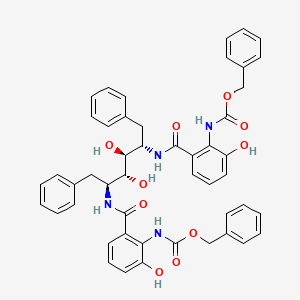
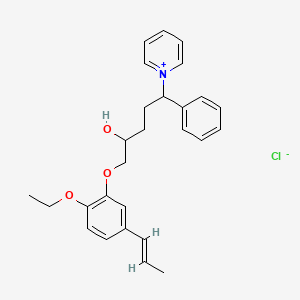
![2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid](/img/structure/B12696795.png)
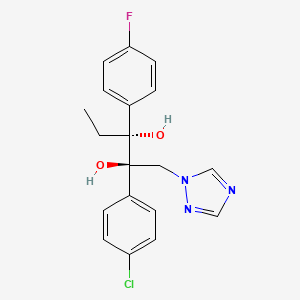
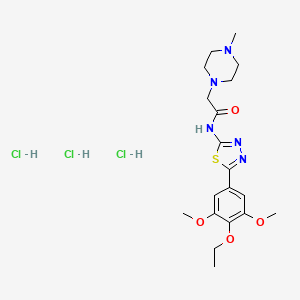
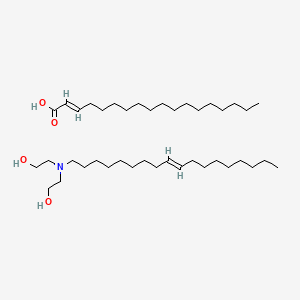
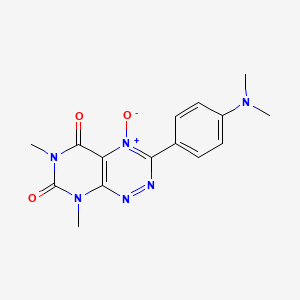
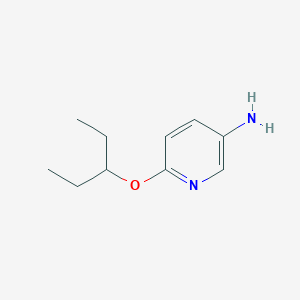
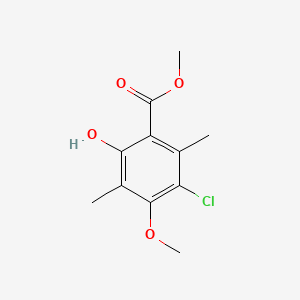
![3-[4-(Diethylamino)-2-hydroxyphenyl]-3-[2-methoxy-4-methyl-5-(phenylamino)phenyl]phthalide](/img/structure/B12696828.png)
